![molecular formula C7H9BrN2 B3066617 5-Bromo-6-ethylpyridin-2-amine CAS No. 848360-99-6](/img/structure/B3066617.png)
5-Bromo-6-ethylpyridin-2-amine
Overview
Description
5-Bromo-6-ethylpyridin-2-amine is a chemical compound with the molecular formula C7H9BrN2. It has a molecular weight of 201.06376 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by factors such as feedstock choice, pyrolysis temperature, and pyrolysis type . Amines, like 5-Bromo-6-ethylpyridin-2-amine, are known to act as weak organic bases .Scientific Research Applications
Chemodivergent Synthesis
“5-Bromo-6-ethylpyridin-2-amine” can be used in chemodivergent synthesis. In a study, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . This process involved C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .
Synthesis of Pyridine-Based Derivatives
This compound can also be used in the synthesis of novel pyridine-based derivatives. A study describes the palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives . The reaction involved 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
Quantum Mechanical Investigations
The synthesized pyridine derivatives were subjected to quantum mechanical investigations using Density Functional Theory (DFT) studies . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements described the possible reaction pathways .
Biological Activities
The pyridine derivatives synthesized from “5-Bromo-6-ethylpyridin-2-amine” were also investigated for their biological activities . In particular, the compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds .
Pharmaceutical Applications
Aminopyridines, such as “5-Bromo-6-ethylpyridin-2-amine”, serve as pharmacophores for many molecules with significant biological and therapeutic value . Particularly, N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications .
Development of Synthetic Methods
Due to the attractive biological properties of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, developing convenient synthetic methods, especially by which we can synthesize these two kinds of structures respectively from the same starting materials, is very meaningful .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-6-ethylpyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-2-6-5(8)3-4-7(9)10-6/h3-4H,2H2,1H3,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFQQSLPNGTEMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617222 | |
Record name | 5-Bromo-6-ethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-ethylpyridin-2-amine | |
CAS RN |
848360-99-6 | |
Record name | 5-Bromo-6-ethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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